molecular formula C14H10FN3O B11863663 3-fluoro-N-(1H-indazol-6-yl)benzamide CAS No. 710310-83-1

3-fluoro-N-(1H-indazol-6-yl)benzamide

Cat. No.: B11863663
CAS No.: 710310-83-1
M. Wt: 255.25 g/mol
InChI Key: NDTJIZKCEYWPLH-UHFFFAOYSA-N
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Description

3-fluoro-N-(1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of the indazole moiety in the structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1H-indazol-6-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzoyl chloride with 1H-indazole-6-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-fluoro-N-(1H-indazol-6-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1H-indazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(1H-indazol-3-yl)benzamide
  • 3-fluoro-N-(1H-indazol-5-yl)benzamide
  • 3-fluoro-N-(1H-indazol-7-yl)benzamide

Uniqueness

3-fluoro-N-(1H-indazol-6-yl)benzamide is unique due to its specific substitution pattern on the indazole ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

710310-83-1

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

IUPAC Name

3-fluoro-N-(1H-indazol-6-yl)benzamide

InChI

InChI=1S/C14H10FN3O/c15-11-3-1-2-9(6-11)14(19)17-12-5-4-10-8-16-18-13(10)7-12/h1-8H,(H,16,18)(H,17,19)

InChI Key

NDTJIZKCEYWPLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C=NN3

Origin of Product

United States

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